3-Benzylpiperidine hydrochloride
Overview
Description
3-Benzylpiperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Chromatography-Free Stereoselective Synthesis : A study by Sivak et al. (2016) describes a chromatography-free method for synthesizing (R)-3-benzylpiperidine hydrochloride. This process involves aza-Michael addition reactions and is significant for the gram-scale synthesis of this compound (Sivak, Berkeš, Kožíšek, & Kolarovič, 2016).
Biological and Pharmaceutical Research
Potential in Neurotransmitter Reuptake Inhibition : Paudel et al. (2016) report on compounds including 3-benzylpiperidine with significant reuptake inhibition activities for neurotransmitters like serotonin and norepinephrine. This research suggests potential therapeutic use for neuropsychiatric and neurodegenerative disorders (Paudel, Acharya, Kim, & Cheon, 2016).
Anti-Inflammatory Properties : A study conducted by Jayashree et al. (2017) evaluated the anti-inflammatory potential of 4-Benzylpiperidine, indicating its effectiveness in inhibiting inflammation through membrane stabilization methods (Jayashree, Karthick, Thenmozhi, & Sangeetha, 2017).
Chemical Complex Formation and Analysis
- Charge Transfer Complex Formation : Mostafa et al. (2013) studied the reactions of 4-benzylpiperidine with various electron acceptors, forming charge-transfer complexes. This research is relevant to understanding the electron donor properties of 4-benzylpiperidine (Mostafa, El-Ghossein, Cieslinski, & Bazzi, 2013).
Safety and Hazards
Future Directions
Piperidine derivatives, including 3-Benzylpiperidine hydrochloride, are important in drug design. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
3-benzylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRGDZYDGAZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583263 | |
Record name | 3-Benzylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193204-22-7 | |
Record name | 3-Benzylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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